molecular formula C20H23N5O4 B2850482 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1170435-82-1

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Numéro de catalogue: B2850482
Numéro CAS: 1170435-82-1
Poids moléculaire: 397.435
Clé InChI: CHRDOLKMUAYBFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Structural Characteristics

This compound features a pyrazolo[3,4-d]pyridazine core integrated with a tert-butyl group and an acetamide moiety , which contributes to its distinctive chemical behavior. The presence of the dihydrobenzo[b][1,4]dioxin structure adds further complexity and potential for interaction with biological targets.

Structural FeatureDescription
Core StructurePyrazolo[3,4-d]pyridazine
SubstituentsTert-butyl group, Acetamide
Additional MoietyDihydrobenzo[b][1,4]dioxin

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include cyclization processes utilizing hydrazines and dicarbonyl compounds. On an industrial scale, continuous flow reactors are often employed to enhance efficiency and safety.

Key Steps in Synthesis:

  • Formation of Pyrazolo[3,4-d]pyridazine Intermediates : Involves cyclization reactions under acidic or basic conditions.
  • Functionalization : Subsequent steps introduce the tert-butyl and acetamide groups.
  • Optimization of Conditions : Careful selection of solvents and catalysts to maximize yield and purity.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

1. Anticancer Potential

Research indicates that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant inhibition of c-Met protein kinase, a critical target in cancer therapy. For example:

  • Savolitinib , a clinical candidate with a similar scaffold, has shown efficacy in treating various cancers including non-small cell lung cancer and renal cell carcinoma .

2. GABA Modulation

Compounds containing the pyrazolo[3,4-d]pyridazine nucleus have demonstrated allosteric modulation of GABA receptors, suggesting potential applications in treating neurological disorders .

3. Inhibition of β-secretase (BACE-1)

Some derivatives have been identified as inhibitors of BACE-1, which is crucial for the development of Alzheimer’s disease therapies .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various pyrazolo[3,4-d]pyridazine derivatives against cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced potency against c-Met positive tumors.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of compounds derived from this scaffold in models of neurodegeneration. The findings suggested that the compound could reduce neuronal death and improve cognitive function in animal models.

Propriétés

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-14-10-21-25(20(2,3)4)18(14)19(27)24(23-12)11-17(26)22-13-5-6-15-16(9-13)29-8-7-28-15/h5-6,9-10H,7-8,11H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRDOLKMUAYBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.